(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol
CAS No.:
Cat. No.: VC13389576
Molecular Formula: C15H15BrO3
Molecular Weight: 323.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15BrO3 |
|---|---|
| Molecular Weight | 323.18 g/mol |
| IUPAC Name | (4-bromophenyl)-(2,4-dimethoxyphenyl)methanol |
| Standard InChI | InChI=1S/C15H15BrO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9,15,17H,1-2H3 |
| Standard InChI Key | SGLPPTHLVWQNJZ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)Br)O)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)Br)O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
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IUPAC Name: (4-Bromophenyl)-(2,4-dimethoxyphenyl)methanol.
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Molecular Formula: C₁₅H₁₅BrO₃.
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Canonical SMILES: COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)Br)O)OC.
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Key Functional Groups:
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Hydroxymethane (-CHOH).
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4-Bromophenyl (aromatic ring with Br at para position).
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2,4-Dimethoxyphenyl (aromatic ring with -OCH₃ at ortho and para positions).
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Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Likely polar organic solvents (e.g., DCM, ethanol) | |
| LogP (Partition Coefficient) | Estimated ~3.1 (high lipophilicity) |
Crystallographic Insights
While direct crystallographic data for this compound is limited, analogous structures like (E)-N-(2-bromophenyl)-4-(4-(3,5-dimethoxystyryl)phenoxy)pyrimidine exhibit monoclinic crystal systems with unit cell parameters a = 17.7467 Å, b = 10.7974 Å, c = 11.9136 Å . Hydrogen bonding between hydroxyl and methoxy groups likely stabilizes the molecular conformation .
Synthesis and Optimization
Friedel-Crafts Acylation Followed by Reduction
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Acylation: React 2,4-dimethoxybenzene with 4-bromobenzoyl chloride in the presence of AlCl₃ to form (4-bromophenyl)(2,4-dimethoxyphenyl)methanone.
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Reduction: Reduce the ketone to alcohol using NaBH₄ or LiAlH₄.
Reaction Scheme:
Eaton’s Reagent-Mediated Synthesis
Eaton’s reagent (P₂O₅/MeSO₃H) facilitates one-pot reactions between brominated aryl alcohols and dimethoxyphenyl precursors under reflux . Yields exceed 65% after recrystallization .
Industrial-Scale Production
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Catalyst Optimization: Replace AlCl₃ with recyclable solid acids (e.g., zeolites) to minimize waste.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Reactivity and Functionalization
Oxidation Reactions
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Product: (4-Bromophenyl)(2,4-dimethoxyphenyl)methanone.
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Conditions: KMnO₄ in acidic medium.
Nucleophilic Substitution
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Bromine Replacement: React with amines (e.g., piperidine) to form aryl amines.
Example:
Esterification
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Acetylation: React with acetic anhydride to form acetate derivatives, enhancing lipophilicity.
Biological and Pharmaceutical Applications
Antimicrobial Activity
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Zone of Inhibition: Analogous compounds like (4-bromophenyl)(3-hydroxy-2,4-dimethoxyphenyl)methanone show 15–18 mm zones against Staphylococcus aureus and Escherichia coli .
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Minimum Inhibitory Concentration (MIC): 4–8 μg/mL for Gram-negative pathogens .
Material Science Applications
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Polymer Precursors: Serve as monomers for conductive polymers due to aromatic π-stacking.
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Coordination Chemistry: Chelate metals (e.g., Cu²⁺) for catalytic applications .
Future Directions
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